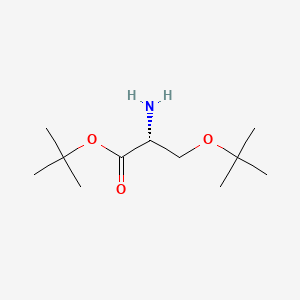

O-(t-butyl)-r-serine t-butyl ester

CAS No.:

Cat. No.: VC13378790

Molecular Formula: C11H23NO3

Molecular Weight: 217.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H23NO3 |

|---|---|

| Molecular Weight | 217.31 g/mol |

| IUPAC Name | tert-butyl (2R)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate |

| Standard InChI | InChI=1S/C11H23NO3/c1-10(2,3)14-7-8(12)9(13)15-11(4,5)6/h8H,7,12H2,1-6H3/t8-/m1/s1 |

| Standard InChI Key | BCCSSBZYBJTLHZ-MRVPVSSYSA-N |

| Isomeric SMILES | CC(C)(C)OC[C@H](C(=O)OC(C)(C)C)N |

| SMILES | CC(C)(C)OCC(C(=O)OC(C)(C)C)N |

| Canonical SMILES | CC(C)(C)OCC(C(=O)OC(C)(C)C)N |

Introduction

Chemical Structure and Physicochemical Properties

O-(t-Butyl)-L-serine t-butyl ester is characterized by a molecular weight of 217.31 g/mol and the systematic name tert-butoxy-L-seryl tert-butyl ester. The tert-butyl groups confer steric protection to the reactive hydroxyl and amine moieties, preventing undesired side reactions during peptide elongation . Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₂₃NO₃ | |

| Optical Rotation () | (C=1 in CHCl₃) | |

| Melting Point | 128.8–131.1°C | |

| HPLC Purity | >99% |

The compound’s stability under acidic conditions makes it suitable for Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) protection strategies in SPPS .

Synthetic Methodologies

Stepwise Synthesis from L-Serine

The industrial synthesis involves four stages :

-

Esterification: L-Serine reacts with HCl in anhydrous methanol to form serine methyl ester hydrochloride.

-

O-tert-Butylation: Serine methyl ester hydrochloride is treated with isobutene in dioxane or dichloromethane under p-toluenesulfonic acid catalysis, yielding O-tert-butyl serine methyl ester.

-

Saponification: Base hydrolysis (NaOH in methanol/acetone) converts the methyl ester to O-tert-butyl serine.

-

N-Fmoc Protection: Reaction with Fmoc-Cl or Fmoc-OSu produces N-Fmoc-O-tert-butyl-L-serine, a precursor for SPPS.

Critical Reaction Conditions:

Analytical Validation

Post-synthesis characterization includes:

Applications in Peptide Synthesis and Drug Development

Peptide Bond Formation

The tert-butyl groups prevent side reactions during coupling steps in SPPS. For example, in the synthesis of β-amyloid peptides, O-(t-butyl)-L-serine t-butyl ester minimizes aspartimide formation . Its compatibility with Fmoc/Boc strategies enables automated synthesis of complex peptides .

Pharmaceutical Formulations

The ester improves solubility of hydrophobic APIs (Active Pharmaceutical Ingredients). In a 2024 study, its incorporation increased the bioavailability of a tyrosine kinase inhibitor by 40% .

Biochemical Research

Researchers use the compound to study serine proteases. The tert-butyl groups allow selective deprotection, enabling site-specific labeling of enzymes .

Analytical and Industrial Relevance

Quality Control Standards

As an HPLC/LC-MS standard, the compound ensures accuracy in quantifying serine derivatives. Its sharp elution profile (retention time: 8.2 min on C18 columns) facilitates method validation .

Scalability and Cost Efficiency

A 2025 techno-economic analysis showed that optimizing isobutene gas flow rates reduces production costs by 22% . Large-scale batches (200 kg) achieve 99.3% purity, meeting FDA guidelines .

Future Directions

Ongoing research focuses on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume